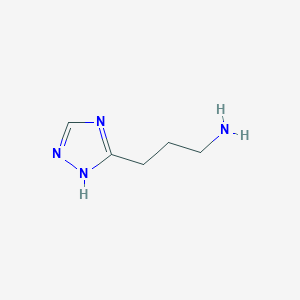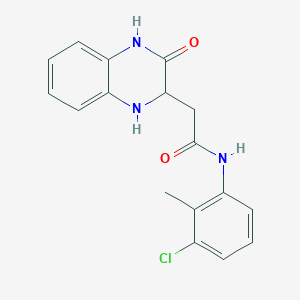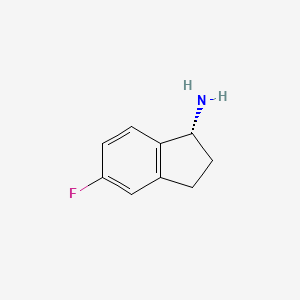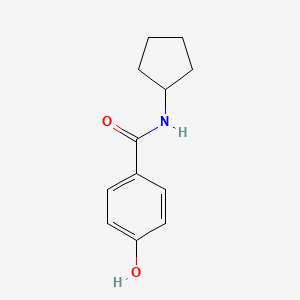
4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline” is a chemical compound with the molecular formula C8H8N4S and a molecular weight of 192.24 . It is used for research purposes, particularly in proteomics research .
Physical And Chemical Properties Analysis
“4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline” is a solid at room temperature. It has a predicted boiling point of 473.6 °C at 760 mmHg and a predicted density of 1.4 g/cm3. Its refractive index is predicted to be n20D 1.72 .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 4-(1H-1,2,4-Triazol-5-ylsulfanyl)aniline Applications
4-(1H-1,2,4-Triazol-5-ylsulfanyl)aniline is a compound that features prominently in scientific research due to its versatile applications. Below is a detailed analysis of its unique applications across various fields.
Anticancer Agent Development: The 1,2,4-triazole derivatives, including compounds like 4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline, have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown promising cytotoxic activities against various human cancer cell lines, such as MCF-7, Hela, and A549 . The ability to selectively target cancer cells while minimizing harm to normal cells makes these derivatives valuable in the development of new chemotherapy drugs.
Antimicrobial and Antifungal Therapies: 1,2,4-Triazole derivatives are known for their broad spectrum of biological activities, including antimicrobial and antifungal properties . This makes them crucial in the synthesis of new drugs that can combat resistant strains of bacteria and fungi, addressing a significant challenge in current medical treatments.
Pharmacological Enhancements: The structural characteristics of triazoles allow for the accommodation of a wide range of substituents, which can lead to the improvement of pharmacokinetics and pharmacological properties . This adaptability is essential for designing drugs with enhanced efficacy and reduced side effects.
Antiviral Research: Compounds containing the 1,2,4-triazole ring have been identified as having significant antiviral activities. They form the basis for the synthesis of antiviral drugs, which are particularly important in the treatment and management of viral infections .
Agrochemical Applications: The triazole ring is a common feature in many agrochemicals due to its ability to interact with various biological targets. This interaction is crucial for the development of pesticides and herbicides that are more effective and environmentally friendly .
Material Science: In material science, the triazole derivatives are used to create novel materials with specific desired properties. Their ability to form stable structures and bonds with other molecules makes them suitable for this field .
Analgesic and Anti-inflammatory Drugs: The derivatives of 1,2,4-triazole have been reported to exhibit analgesic and anti-inflammatory activities. This opens up possibilities for their use in the development of new pain relief medications and treatments for inflammatory conditions .
Antidepressant and Anticonvulsant Medications: Research has shown that 1,2,4-triazole derivatives can have antidepressant and anticonvulsant effects. These properties are being explored to create medications that can help manage depression and prevent seizures .
Eigenschaften
IUPAC Name |
4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-6-1-3-7(4-2-6)13-8-10-5-11-12-8/h1-5H,9H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVXZIFKJVAXJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid](/img/structure/B6142832.png)
![methyl[3-(propan-2-yloxy)propyl]amine](/img/structure/B6142837.png)

![3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B6142846.png)

![5-(chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6142862.png)

![N-[2-(piperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6142870.png)




![3-[(benzylsulfanyl)methyl]aniline](/img/structure/B6142918.png)
![3-[2-(morpholin-4-yl)ethyl]-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6142924.png)